6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile
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Overview
Description
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a bromine atom, a carbonitrile group, and a dibenzisoquinoline core. This compound is often used as an intermediate in the synthesis of dyes and other organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom or other functional groups with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of dyes and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to changes in biological activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-3H-dibenz(f,i,j)isoquinoline-2,7-dione: This compound shares a similar core structure but lacks the carbonitrile group.
Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate: This compound has a similar bromine and dibenzisoquinoline structure but includes an ethyl ester group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile makes it unique compared to similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
116387-59-8 |
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Molecular Formula |
C18H14BrN2O2+ |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(4R,13R,15R,17R)-4-bromo-15-methyl-5,14-dioxo-14-azoniatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,6,8,10-pentaene-13-carbonitrile |
InChI |
InChI=1S/C18H14BrN2O2/c1-10-5-14-13-8-15(19)16(22)7-12(13)6-11-3-2-4-18(9-20,17(11)14)21(10)23/h2-3,5-8,10,15,17H,4H2,1H3/q+1/t10-,15-,17-,18+/m1/s1 |
InChI Key |
FAWNHNITEZPTNP-ONUGHKICSA-N |
Isomeric SMILES |
C[C@@H]1C=C2[C@H]3C(=CC4=CC(=O)[C@@H](C=C24)Br)C=CC[C@]3([N+]1=O)C#N |
Canonical SMILES |
CC1C=C2C3C(=CC4=CC(=O)C(C=C24)Br)C=CCC3([N+]1=O)C#N |
Origin of Product |
United States |
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